molecular formula C13H24O B1625282 (1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol CAS No. 369651-27-4

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol

Cat. No.: B1625282
CAS No.: 369651-27-4
M. Wt: 196.33 g/mol
InChI Key: QQVOMZLQLNCNKY-AGIUHOORSA-N
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Description

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol is a chiral compound with three stereogenic centers. It is known for its menthol-like cooling effects and is used in various applications, including pharmaceuticals and industrial processes. This compound is also referred to as a diastereomer of AR-15512, a clinical candidate for treating dry eye .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol involves stereoselective reactions to ensure the correct configuration of the stereogenic centers. One common method includes the use of diacetoxyiodobenzene (DIB) and ammonium carbamate in acetonitrile at room temperature. This reaction proceeds with complete stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and identify the stereoisomers, ensuring the desired configuration is maintained throughout the process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Scientific Research Applications

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol involves its interaction with specific molecular targets, such as the TRPM8 receptor. This interaction leads to a cooling sensation, similar to menthol. The compound’s effects are mediated through the activation of ion channels and subsequent cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,5R)-1-Allyl-2-isopropyl-5-methylcyclohexanol is unique due to its specific stereochemistry, which imparts distinct properties and interactions compared to other similar compounds. Its high enantiocontrol and stereoselectivity make it valuable in applications requiring precise molecular configurations .

Properties

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-yl-1-prop-2-enylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-5-8-13(14)9-11(4)6-7-12(13)10(2)3/h5,10-12,14H,1,6-9H2,2-4H3/t11-,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVOMZLQLNCNKY-AGIUHOORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)(CC=C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@](C1)(CC=C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464710
Record name (1S,2S,5R)-1-ALLYL-2-ISOPROPYL-5-METHYLCYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369651-27-4
Record name (1S,2S,5R)-1-ALLYL-2-ISOPROPYL-5-METHYLCYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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